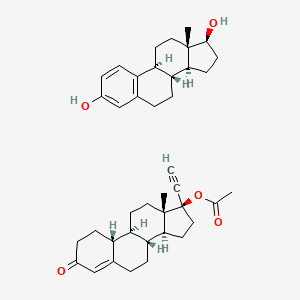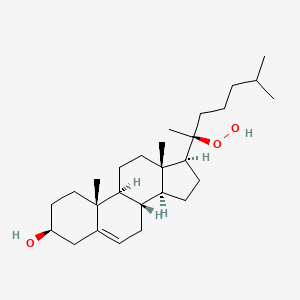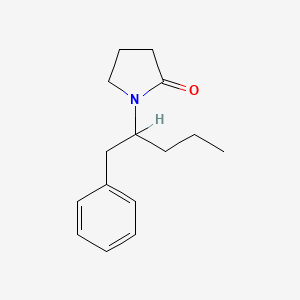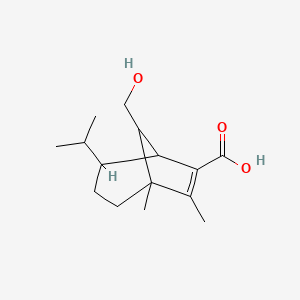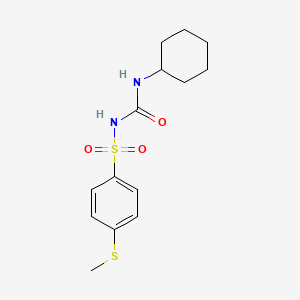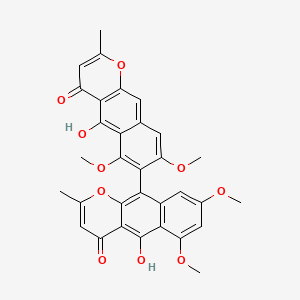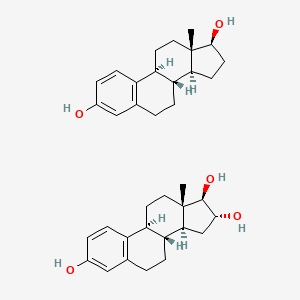
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide and its derivatives have been extensively studied in chemical synthesis. For instance, Khalturina et al. (2010) explored the direct heterocyclization of these compounds with 5-arylfuran-2,3-diones, leading to the formation of pyrrolidine diones. The crystalline and molecular structures of these compounds were determined through X-ray analysis, highlighting their potential in chemical synthesis and structural chemistry (Khalturina et al., 2010).
Analgesic and Anti-Inflammatory Properties
Several studies have investigated the analgesic and anti-inflammatory properties of derivatives of this compound. For example, Yusov et al. (2019) synthesized specific hydrochlorides of these compounds and found that they exhibited significant analgesic effects. These effects were comparable to those of sodium metamizole, a well-known pain reliever (Yusov et al., 2019).
Crystal Structure Analysis
The crystal structure of various derivatives has been a subject of interest. Polyakova et al. (2017) determined the crystal structure of a related compound, which provided insights into the molecular geometry and bonding characteristics. This type of research is crucial for understanding the chemical behavior and potential applications of these molecules (Polyakova et al., 2017).
Pharmaceutical Applications
The potential pharmaceutical applications of these compounds are highlighted by their analgesic and anti-inflammatory properties. Mikhailovskii et al. (2020) synthesized acetamides and tested their effects, finding that they showed promising analgesic effects in experimental models. This suggests potential therapeutic applications in pain management (Mikhailovskii et al., 2020).
Chemical Reactions and Products
Khalturina et al. (2009, 2010) explored the reactions of these compounds with various reagents, resulting in the formation of different chemical products. These studies are fundamental in expanding the chemical understanding and potential utility of these molecules in various industrial and pharmaceutical contexts (Khalturina et al., 2009); (Khalturina et al., 2010).
Eigenschaften
Produktname |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-14(2)9-10-6-4-5-7-11(10)12(16-14)8-13(17)15-3/h4-8,16H,9H2,1-3H3,(H,15,17)/b12-8+ |
InChI-Schlüssel |
JOHLXSYQNOBEBL-XYOKQWHBSA-N |
Isomerische SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC)/N1)C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC)N1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
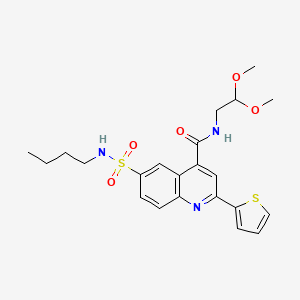
![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)

